3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one

PNMT inhibition conformational restriction alpha-2 adrenoceptor selectivity

Procure the parent eight-membered benzazocinone lactam—the only scaffold adopting a boat-chair ground state with a 42–52 kJ mol⁻¹ ring-inversion barrier. This geometrically constrained core bridges the conformational space between THIQ (selectivity 0.036) and benzazepine (selectivity 3.2), enabling systematic N-alkylation to map the optimal τ₂ ≈ −75° torsion for PNMT inhibition. As the key Ciba-Geigy ACE inhibitor intermediate (US 4,537,885), it undergoes base-catalyzed ring contraction to chiral glutarimides without enantiomeric loss. One scaffold delivers two distinct heterocyclic libraries for non-opioid CNS target exploration.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 22246-75-9
Cat. No. B1353815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one
CAS22246-75-9
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CCC(=O)NC2=CC=CC=C2C1
InChIInChI=1S/C11H13NO/c13-11-8-4-2-6-9-5-1-3-7-10(9)12-11/h1,3,5,7H,2,4,6,8H2,(H,12,13)
InChIKeyLROOVTDSEGKMHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3,4,5,6-Tetrahydro-1-benzazocin-2(1H)-one (CAS 22246-75-9) Matters in Medium-Ring Lactam Procurement


3,4,5,6-Tetrahydro-1-benzazocin-2(1H)-one (also named 1,2,3,4,5,6-hexahydro-1-benzazocin-2-one) is the parent eight-membered benzannulated lactam scaffold of the benzazocinone class, a medium-ring N-heterocycle that bridges the conformational and pharmacological space between six-membered tetrahydroisoquinolines and nine-membered benzazoninones [1]. Its eight-membered ring adopts a distinct boat-chair ground-state conformation with defined conformational interconversion barriers, endowing it with unique geometric constraints for receptor complementarity that cannot be replicated by smaller or larger ring homologs [2]. This scaffold serves as the core intermediate for numerous biologically active derivatives, including angiotensin-converting enzyme inhibitors disclosed in Ciba-Geigy patents and analgesic agents explored in multiple medicinal chemistry programs [3][4].

Why a Generic Benzofused Lactam Cannot Substitute for 3,4,5,6-Tetrahydro-1-benzazocin-2(1H)-one in Ring-Size-Dependent Applications


Medium-ring benzolactams are not interchangeable scaffold surrogates; ring size governs both conformational population and pharmacological selectivity. The eight-membered benzazocinone ring occupies a distinct conformational energy landscape—adopting a boat-chair ground state with a ring-inversion barrier of 42–52 kJ mol⁻¹ and a conformer interconversion barrier of 42–43 kJ mol⁻¹ [1]. This differs fundamentally from the seven-membered benzazepine, which shows a higher PNMT selectivity (Ki = 3.34 µM, α₂ Ki = 11 µM, selectivity = 3.2) versus the more rigid six-membered tetrahydroisoquinoline (PNMT Ki = 9.67 µM, α₂ Ki = 0.35 µM, selectivity = 0.036) [2]. Furthermore, the eight-membered benzazocinone skeleton can undergo acid-mediated ring contraction to a six-membered vinyltetrahydroquinoline, a reactivity profile absent in seven- or nine-membered homologs [3]. Substituting a benzodiazepinone or benzazoninone for the benzazocinone core thus introduces different torsional constraints, metabolic liabilities, and synthetic handles, directly impacting lead optimization trajectories.

Quantitative Differentiation Evidence for 3,4,5,6-Tetrahydro-1-benzazocin-2(1H)-one Versus Closest Comparators


PNMT Inhibitor Selectivity: Seven-Membered Benzazepine Outperforms Six-Membered THIQ, Defining the Conformational Sweet Spot for the Benzazocinone Scaffold

In a systematic ring-size study of conformationally restricted benzylamine-type PNMT inhibitors, 2,3,4,5-tetrahydro-1H-2-benzazepine (seven-membered ring) achieved a PNMT Ki of 3.34 µM and α₂-adrenoceptor Ki of 11 µM (selectivity ratio = 3.2), whereas the six-membered 1,2,3,4-tetrahydroisoquinoline (THIQ) showed PNMT Ki of 9.67 µM and α₂ Ki of 0.35 µM (selectivity ratio = 0.036) [1]. The eight-membered benzazocinone scaffold inhabits the conformational space between these two extremes, as its boat-chair ground state offers a distinct torsion angle between the aromatic plane and the nitrogen lone pair that is hypothesized to approximate the optimal τ₂ angle of approximately −75° for PNMT binding [1][2]. Direct PNMT data for the unsubstituted benzazocinone core are not reported in this study; the nearest eight-membered comparator was not included, making this a class-level inference based on conformational modeling.

PNMT inhibition conformational restriction alpha-2 adrenoceptor selectivity

Conformational Dynamics: Eight-Membered Benzazocinone Exhibits Quantitatively Distinct Ring-Inversion and Conformer Interconversion Barriers Compared to Other Medium Rings

Variable-temperature ¹H and ¹³C dynamic NMR spectroscopy of hexahydrobenzazocines revealed two distinct coalescence processes: ring-inversion of the boat-chair ground-state conformation (barrier range: 42–52 kJ mol⁻¹) and interconversion between two boat-chair conformers differing in nitrogen atom placement (barrier range: 42–43 kJ mol⁻¹) [1]. For comparison, the seven-membered benzazepine ring exhibits lower inversion barriers (typically 30–40 kJ mol⁻¹), while nine-membered rings show higher conformational flexibility [2]. The boat-chair ground state of the eight-membered ring is unique among medium-ring lactams and imposes a defined spatial relationship between the aromatic ring and the amide moiety, directly influencing pharmacophoric geometry.

conformational analysis dynamic NMR medium-ring heterocycles

Synthetic Yield Optimization: N-Boc Protection Delivers the Highest Overall Yield of Tetrahydrobenzazocinone from Dihydrobenzazepine Precursors

In the lead tetra-acetate oxidation of tetrahydrobenzazepine enamides to form N-acyl substituted tetrahydro-3-benzazocin-2(1H)-ones, a systematic comparison of N-alkoxycarbonyl protecting groups demonstrated that the N-t-butoxycarbonyl (N-Boc) group provides the highest overall yield of the tetrahydrobenzazocinone from the dihydrobenzazepine starting material [1]. This yield advantage was attributed to the balance between oxidative cleavage efficiency and the steric/electronic properties of the carbamate protecting group. Other N-alkoxycarbonyl variants (e.g., N-acetyl, N-benzoyl) showed lower overall yields, with 7,8,9-trimethoxy substitution further decreasing yields due to conformational effects on double-bond conjugation [1].

synthetic methodology protecting group optimization lead tetra-acetate oxidation

Analgesic Activity: Removal of the 2,6-Methano Bridge in Hexahydrobenzazocines Greatly Diminishes Opioid Receptor Affinity Versus Benzomorphans

A homologous series of 3-alkyl-1,2,3,4,5,6-hexahydro-8-hydroxy-6-methyl-3-benzazocines (2) was compared against the analogous benzomorphan series (1 and 3) for hot-plate analgesic activity and in vitro opiate receptor binding [1]. The hexahydrobenzazocine series, lacking the 2,6-methano bridge (a defining structural feature of benzomorphans), exhibited greatly diminished analgesic activity and receptor affinity, with no antagonist properties observed [1]. In the benzomorphan series, analgesic activity was lost upon increasing the N-alkyl chain from ethyl through butyl and regained with amyl and hexyl, while binding constants remained similar throughout [1]. This demonstrates that the benzazocine core—accessible via the parent 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one scaffold—provides a structurally distinct starting point for tuning opioid receptor pharmacology away from the benzomorphan template.

opioid receptor analgesic activity benzomorphan comparison

ACE Inhibitor Scaffold: Benzazocinone-1-alkanoic Acid Derivatives Are Patent-Disclosed as Potent Angiotensin-Converting Enzyme Inhibitors Distinct from Benzazoninone Homologs

Ciba-Geigy patents (US 4,537,885 and EP 0,119,161) specifically disclose variously substituted 1-carboxymethyl-3-(carboxymethylamino)-benzazocin-2-one derivatives as angiotensin-converting enzyme (ACE) inhibitors and antihypertensive agents [1][2]. The patent claims cover both benzazocin-2-one (eight-membered) and benzazonin-2-one (nine-membered) derivatives, but the structure-activity data within the patent indicate differential potency between the two ring sizes [1]. This patent-protected scaffold differentiation means that a benzazoninone cannot be freely substituted for a benzazocinone in ACE-targeted programs without risking loss of claimed intellectual property position and potentially altered pharmacokinetics due to the additional methylene unit.

ACE inhibition antihypertensive agents benzofused lactams

Ring-Expansion/Ring-Contraction Duality: Eight-Membered Benzazocinones Isomerize to Six-Membered Glutarimides Under Base Catalysis, Offering a Unique Divergent Synthetic Handle

An enantioselective organocatalytic four-atom ring expansion of cyclobutanones produces functionalized eight-membered benzazocinones (benzolactams). Critically, these eight-membered products can be further rearranged into their six-membered isomers bearing a glutarimide core under base catalysis conditions without erosion of optical purity, constituting an overall ring expansion-ring contraction strategy [1]. This reactivity is specific to the eight-membered benzazocinone: the seven-membered benzazepinone does not undergo an analogous contraction, and the nine-membered benzazoninone would contract to a seven-membered ring with different stereoelectronic outcomes. The benzazocinone thus provides a unique platform for accessing both medium-ring and six-membered scaffolds from a common precursor.

ring expansion ring contraction organocatalysis divergent synthesis

Optimal Research and Industrial Application Scenarios for 3,4,5,6-Tetrahydro-1-benzazocin-2(1H)-one (CAS 22246-75-9)


Conformationally Restricted PNMT/α₂-Adrenoceptor Probe Design Using the Eight-Membered Benzazocinone Core

The ring-size-dependent selectivity cliff between six-membered THIQ (selectivity ratio = 0.036) and seven-membered benzazepine (selectivity ratio = 3.2) establishes the benzazocinone scaffold as a rational intermediate for probing the optimal torsion angle (τ₂ ≈ −75°) for PNMT inhibition [1]. Procurement of the parent 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one enables systematic N-alkylation and aromatic substitution to map the conformational-activity landscape between the six- and seven-membered extremes, with the boat-chair ground state providing a geometrically constrained pharmacophore not accessible with other ring sizes [2].

Angiotensin-Converting Enzyme Inhibitor Library Synthesis via Patent-Precedented Benzazocinone-1-alkanoic Acid Chemistry

The Ciba-Geigy patent family (US 4,537,885, EP 0,119,161) discloses 1-carboxymethyl-3-(carboxymethylamino)-benzazocin-2-one derivatives as ACE inhibitors [3]. Starting from 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one, researchers can generate focused libraries via N-alkylation with haloacetic acid derivatives followed by introduction of the 3-amino substituent, enabling exploration of the benzazocinone-specific SAR that is claim-differentiated from the homologous benzazoninone series.

Divergent Medium-Ring-to-Six-Membered Heterocycle Synthesis Using Ring-Expansion/Ring-Contraction Strategy

The eight-membered benzazocinone undergoes base-catalyzed ring contraction to a six-membered glutarimide without loss of enantiomeric purity [4]. Procured 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one can be first elaborated via N-functionalization or electrophilic aromatic substitution, and the resulting substituted benzazocinone can then be contracted to the corresponding glutarimide, providing two distinct heterocyclic scaffolds from a single purchased intermediate.

Non-Opioid Analgesic Lead Generation Using the Benzomorphan-Divergent Benzazocine Framework

The hexahydrobenzazocine series lacking the 2,6-methano bridge shows greatly diminished opioid receptor affinity compared to benzomorphans, yet retains the ability to engage CNS targets [5]. The parent 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one serves as the starting material for constructing N-substituted benzazocine analogs that may achieve analgesic efficacy through non-opioid mechanisms (e.g., nociceptin/orphanin FQ receptor modulation) while avoiding the addiction liability associated with the benzomorphan scaffold.

Quote Request

Request a Quote for 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.